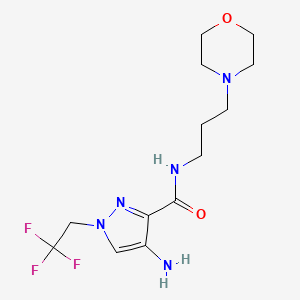

4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

描述

属性

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3N5O2/c14-13(15,16)9-21-8-10(17)11(19-21)12(22)18-2-1-3-20-4-6-23-7-5-20/h8H,1-7,9,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQDSWEAWAICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=NN(C=C2N)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This compound's structure suggests it may interact with specific biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrazole core : A five-membered ring containing two nitrogen atoms.

- Morpholine moiety : A six-membered ring containing one nitrogen atom, which contributes to its biological activity.

- Trifluoroethyl group : Enhances lipophilicity and potentially alters pharmacokinetics.

Biological Activity Overview

Research indicates that 4-amino derivatives of pyrazole compounds often exhibit significant biological activities, particularly against various types of cancer. The following sections detail specific findings related to this compound's biological activity.

1. Antitumor Activity

Studies have demonstrated that this compound exhibits potent inhibitory effects on several kinases associated with tumor growth:

- Inhibition of CDK2/4 and FLT3 : The compound has shown significant inhibitory activity against cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical in cell cycle regulation and hematological malignancies. In vitro assays indicated IC50 values below 5 nM for FLT3 mutants associated with drug resistance .

| Target Kinase | IC50 (nM) | Remarks |

|---|---|---|

| CDK2 | <5 | Potent inhibition observed |

| CDK4 | <5 | Required hydrophilic group for activity |

| FLT3 | <5 | Active against resistant mutants |

The mechanism by which this compound exerts its effects involves:

- Apoptosis induction : Flow cytometry studies showed a dose-dependent increase in apoptosis in MV4-11 cell lines, with treatment leading to over 51% apoptotic cells at 2 µM concentration .

- Signal pathway modulation : The compound inhibited phosphorylation of key proteins involved in signaling pathways downstream of FLT3 and CDKs, such as STAT5, AKT, and ERK, indicating a comprehensive blockade of pro-survival signals .

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into structure-activity relationships (SAR) and their implications for drug design.

Case Study 1: Structure-Activity Relationship

In a series of experiments aimed at understanding the SAR of pyrazole derivatives:

- Modifications to the morpholine and trifluoroethyl groups were systematically evaluated.

- Hydrophilic substituents were found essential for maintaining high inhibitory potency against target kinases .

Case Study 2: Cellular Studies

In cellular assays using leukemia cell lines:

相似化合物的比较

4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

- Structure: Replaces the morpholinopropyl group with a furylmethyl substituent.

- Molecular Formula : C₁₁H₁₁F₃N₄O₂ (MW: 288.23 g/mol).

- Key Differences: The furylmethyl group reduces polarity compared to morpholinopropyl, likely decreasing aqueous solubility (predicted density: 1.53 g/cm³). The absence of morpholine may limit interactions with polar binding pockets. Predicted pKa: ~13.23, indicating basicity similar to the target compound .

1-(3-Methoxybenzyl)-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-3-(p-tolyl)-1H-pyrazole-4-carboxamide (DY268)

- Structure: Contains a morpholinosulfonylphenyl group and a methoxybenzyl substituent.

- Demonstrated activity as a Farnesyltransferase antagonist, suggesting the target compound’s morpholinopropyl group may also favor enzyme inhibition but with distinct selectivity .

4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

- Structure : Ethyl substituent at the 1-position and a 3-methylpyrazolylpropyl chain.

- Molecular Formula : C₁₃H₂₀N₆O (MW: 276.34 g/mol).

- Key Differences :

Physicochemical and Pharmacokinetic Comparison

Research Implications and Limitations

- Trifluoroethyl vs. Ethyl : The trifluoroethyl group in the target compound improves metabolic stability compared to ethyl analogs, as seen in pyrazole-carboxamide derivatives .

- Morpholine Impact: Morpholinopropyl enhances solubility and target engagement in polar environments, contrasting with sulfonylmorpholine (DY268), which may favor enzymatic inhibition via stronger electron withdrawal .

Limitations :

- Evidence gaps exist in direct bioactivity comparisons.

- Predicted properties (e.g., solubility, pKa) require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。